molecular formula C5H6INO3 B2405466 3-(2-Iodoacetyl)-1,3-oxazolidin-2-one CAS No. 444799-08-0

3-(2-Iodoacetyl)-1,3-oxazolidin-2-one

Cat. No.: B2405466
CAS No.: 444799-08-0
M. Wt: 255.011
InChI Key: NMIHIMFJGQBLOW-UHFFFAOYSA-N
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Description

Evolution and Significance of the 1,3-Oxazolidin-2-one Core in Modern Organic Chemistry

The 1,3-oxazolidin-2-one ring is a privileged heterocyclic motif that has become a cornerstone in contemporary organic synthesis. google.comnih.gov Initially recognized for its presence in various natural products and pharmaceuticals, its application has expanded dramatically, most notably through its use as a chiral auxiliary. arkat-usa.org Evans' pioneering work demonstrated that chiral oxazolidinones can effectively control stereochemistry in a variety of carbon-carbon bond-forming reactions, including alkylations, aldol (B89426) condensations, and Diels-Alder reactions. This has made them invaluable tools for the asymmetric synthesis of complex molecules. organic-chemistry.org

Beyond their role as chiral auxiliaries, oxazolidinones are integral components of several clinically important drugs. The antibiotic linezolid, for instance, features a substituted N-aryl oxazolidinone core and functions by inhibiting bacterial protein synthesis. arkat-usa.orgnih.gov This highlights the biocompatibility and favorable pharmacological properties associated with this heterocyclic system. The stability of the oxazolidinone ring, coupled with its ability to be readily functionalized, underpins its broad utility in both academic research and industrial applications. nih.gov

PropertyDescriptionKey Applications
Rigid Heterocyclic Core Provides a predictable and stable scaffold.Chiral auxiliaries, pharmaceutical building blocks.
Chirality Can be readily prepared in enantiomerically pure forms.Asymmetric synthesis, stereoselective reactions.
N-Functionalization The nitrogen atom can be easily acylated or alkylated.Introduction of reactive groups, synthesis of derivatives.
Biocompatibility Found in various FDA-approved drugs.Medicinal chemistry, drug design.

Strategic Importance of Halogenated Acetyl Moieties in Synthetic Methodologies

The introduction of a halogenated acetyl group onto a molecule imparts a specific and highly useful reactivity. The iodoacetyl moiety, in particular, is a powerful electrophilic handle. The carbon-iodine bond is relatively weak, making the iodine an excellent leaving group in nucleophilic substitution reactions. This reactivity is central to the utility of 3-(2-Iodoacetyl)-1,3-oxazolidin-2-one.

Halogenated acetyl groups are widely employed as alkylating agents. In chemical biology, iodoacetyl derivatives are frequently used to modify proteins, specifically by targeting the nucleophilic side chains of amino acids such as cysteine. This process, known as covalent labeling, is a powerful technique for probing protein structure and function, identifying active sites of enzymes, and developing covalent inhibitors. The specificity of the reaction with thiols allows for targeted modification even within complex biological mixtures.

HalogenBond Strength (C-X)Leaving Group AbilityCommon Applications
Fluorine StrongestPoorStable structural component in pharmaceuticals.
Chlorine IntermediateGoodVersatile synthetic intermediate.
Bromine WeakerVery GoodCommon alkylating agent in organic synthesis.
Iodine WeakestExcellentHighly reactive alkylating agent, protein modification.

The combination of the robust oxazolidinone scaffold with the reactive iodoacetyl group in this compound creates a bifunctional reagent with significant potential. The oxazolidinone can serve to direct reactions or act as a stable anchor, while the iodoacetyl group provides a site for covalent bond formation.

Scope and Research Objectives for this compound Studies

While extensive research exists for the broader class of oxazolidinones and iodoacetyl-containing compounds, dedicated studies on this compound are more focused. The primary objectives for investigating this specific molecule can be outlined as follows:

Development of Novel Synthetic Methodologies: Research in this area aims to establish efficient and high-yielding protocols for the synthesis of this compound itself. This involves the acylation of the parent 1,3-oxazolidin-2-one with an iodoacetyl equivalent.

Application as a Synthetic Intermediate: A key objective is to explore the utility of this compound as a building block for more complex molecules. The iodoacetyl group can be displaced by a wide range of nucleophiles, allowing for the introduction of diverse functional groups.

Probing Biological Systems: In chemical biology, a significant goal is to utilize this compound as a chemical probe. Its ability to covalently modify proteins makes it a candidate for activity-based protein profiling and the development of targeted covalent inhibitors.

Creation of Novel Materials: The reactive nature of the compound could also be harnessed in materials science for the functionalization of polymers and surfaces.

Detailed characterization of the compound's reactivity, stability, and spectroscopic properties is fundamental to achieving these objectives. While specific research findings on this compound are not widely disseminated in publicly accessible literature, its structural components suggest a fertile ground for future investigations in both synthetic chemistry and chemical biology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-iodoacetyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6INO3/c6-3-4(8)7-1-2-10-5(7)9/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIHIMFJGQBLOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1C(=O)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Design and Methodologies for the Preparation of 3 2 Iodoacetyl 1,3 Oxazolidin 2 One and Analogues

Established Synthetic Routes to the 1,3-Oxazolidin-2-one Heterocycle

The 1,3-oxazolidin-2-one ring is a crucial structural motif found in a variety of biologically active compounds and is a valuable chiral auxiliary in asymmetric synthesis. researchgate.net Consequently, numerous synthetic strategies have been developed for its construction, broadly categorized into cycloaddition reactions, intramolecular cyclizations, and catalyst-controlled stereoselective syntheses.

Cycloaddition Reactions in Oxazolidinone Formation

Cycloaddition reactions offer a powerful and convergent approach to the synthesis of five-membered heterocycles like oxazolidinones. nih.gov One of the prominent methods in this category is the [3+2] cycloaddition of azomethine ylides with carbonyl compounds. mdpi.com In this process, an azomethine ylide, often generated in situ, reacts with an aldehyde or ketone to form the oxazolidine (B1195125) ring. For instance, the decarboxylative condensation of a secondary α-amino acid with an aldehyde can generate a non-stabilized azomethine ylide, which then undergoes a 1,3-dipolar cycloaddition with another molecule of the aldehyde to yield an oxazolidine. mdpi.com

Another significant cycloaddition strategy involves the reaction of aziridines with carbon dioxide. rsc.org This method is particularly attractive due to the utilization of CO2 as a C1 source. bohrium.com The reaction can be catalyzed by various systems, including ionic liquids, organocatalysts, and metal complexes. rsc.org For example, 1-alkyl-2-arylaziridines can react with CO2 in the presence of a catalyst to afford the corresponding 5-aryl-2-oxazolidinone derivatives. rsc.org The regioselectivity of the ring-opening of the aziridine (B145994) is a key factor in these reactions.

The reaction of isocyanates with epoxides also provides a direct route to oxazolidinones, although this method is noted as being less commonly employed compared to others. mdpi.com

Intramolecular Cyclization Approaches to 1,3-Oxazolidin-2-ones

Intramolecular cyclization is a widely used and effective strategy for the formation of the 1,3-oxazolidin-2-one ring. These methods typically involve the formation of a key bond to close the five-membered ring from a linear precursor that already contains the requisite nitrogen, oxygen, and carbonyl functionalities or their precursors.

A classic and common approach is the cyclization of β-amino alcohols with a carbonyl source. Phosgene and its derivatives have historically been used for this transformation. bioorg.org More recently, due to the toxicity of phosgene, alternative and milder reagents have been developed. For instance, the reaction of O-alkynyl carbamates under copper catalysis can lead to intramolecular C-N bond formation, yielding haloalkylidene-substituted oxazolidinones. researchgate.net

Another important intramolecular cyclization pathway involves the ring-opening of aziridines followed by cyclization. For example, enantiomerically pure N-(R)-α-methylbenzyl-4(R)-(chloromethyl)oxazolidinones can be synthesized in one step and in high yields from various aziridine-2-methanols through intramolecular cyclization with phosgene. bioorg.org This method leverages the reactivity of the aziridine ring, which upon acylation of the nitrogen, becomes activated for a regioselective ring-opening and subsequent cyclization. bioorg.org

The intramolecular cyclization of carbamates is also a viable route. For instance, the treatment of N-Boc (tert-butoxycarbonyl) protected amines with internal oxygen nucleophiles is a well-established method for synthesizing oxazolidinones. nih.gov Furthermore, the intramolecular cyclizations of oxazolidinones with carbanions adjacent to sulfones, sulfoxides, and phosphonates have been shown to proceed in high yields to produce functionalized γ- and δ-lactams, demonstrating the versatility of the oxazolidinone system in intramolecular reactions. nih.gov

Catalyst-Controlled Stereoselective Syntheses of Oxazolidinone Scaffolds

The demand for enantiomerically pure oxazolidinones, particularly for their use as chiral auxiliaries and in pharmaceuticals, has driven the development of catalyst-controlled stereoselective synthetic methods. These approaches aim to control the formation of stereocenters during the construction of the oxazolidinone ring.

One notable strategy combines an asymmetric aldol (B89426) reaction with a modified Curtius rearrangement. mdpi.comnih.gov This approach allows for the efficient synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds with control over the vicinal stereogenic centers. mdpi.com The mechanism involves the conversion of a chiral auxiliary-bearing starting material into an acyl azide (B81097) intermediate, which then undergoes thermal decomposition and molecular rearrangement to form the chiral oxazolidin-2-one. nih.gov

Organocatalysis has also emerged as a powerful tool in the stereoselective synthesis of oxazolidinones. For example, a cascade reaction between stable sulfur ylides and nitro-olefins, catalyzed by a thiourea (B124793) derivative in combination with N,N-dimethylaminopyridine (DMAP), can produce oxazolidinones with high diastereoselectivity. acs.org In this reaction, the catalyst plays a crucial role in controlling the stereochemical outcome of the initial addition step. acs.org

Furthermore, chiral magnesium phosphate (B84403) catalysts have been employed in the highly efficient one-pot enantioselective synthesis of 1,3-oxazolidines. nih.govorganic-chemistry.org This reaction proceeds through the formation of hemiaminal intermediates from the enantioselective addition of alcohols to imines, followed by intramolecular cyclization. nih.gov While this method produces oxazolidines, it highlights the potential of chiral catalysts to control stereochemistry in the formation of related five-membered heterocycles.

Table 1: Overview of Synthetic Routes to 1,3-Oxazolidin-2-ones

Synthetic Strategy Key Reactants Brief Description Key Advantages
Cycloaddition Reactions Azomethine ylides and carbonyls; Aziridines and CO2 Formation of the five-membered ring through a concerted or stepwise addition reaction. Convergent, atom-economical.
Intramolecular Cyclization β-amino alcohols and carbonyl source; O-alkynyl carbamates; Aziridine derivatives Formation of a bond within a linear precursor to close the ring. Versatile, allows for pre-installation of substituents.
Catalyst-Controlled Stereoselective Synthesis Chiral starting materials or chiral catalysts Use of catalysts or chiral auxiliaries to control the stereochemical outcome of the ring-forming reaction. Access to enantiomerically pure products.

Targeted Introduction of the 2-Iodoacetyl Functionality

Once the 1,3-oxazolidin-2-one scaffold is in hand, the next critical step in the synthesis of 3-(2-iodoacetyl)-1,3-oxazolidin-2-one is the introduction of the 2-iodoacetyl group at the nitrogen atom. This is typically achieved through N-acylation. The reactivity of the oxazolidinone nitrogen allows for its functionalization with various acylating agents.

Direct Iodination Strategies for Acyl Groups

The direct iodination of a pre-existing N-acetyl group on the oxazolidinone ring is a conceivable but less commonly documented approach. This would involve the selective iodination of the α-carbon of the acetyl group. While methods for α-halogenation of carbonyl compounds are well-established in organic synthesis, the application of these methods to N-acetyl oxazolidinones would need to be carefully controlled to avoid side reactions, such as cleavage of the oxazolidinone ring or reaction at other positions. The feasibility and efficiency of such a direct iodination would be highly dependent on the specific reaction conditions and the stability of the starting material.

Acylation Procedures with Iodoacetic Acid Derivatives

A more direct and widely applicable method for the synthesis of this compound is the acylation of the parent 1,3-oxazolidin-2-one with a derivative of iodoacetic acid. This approach ensures the correct placement and functionality of the iodoacetyl group.

Commonly used acylating agents for this purpose include iodoacetyl chloride and iodoacetic anhydride (B1165640). The reaction typically proceeds by the nucleophilic attack of the nitrogen atom of the oxazolidinone on the electrophilic carbonyl carbon of the iodoacetic acid derivative.

The acylation is often carried out in the presence of a base to deprotonate the oxazolidinone nitrogen, thereby increasing its nucleophilicity. Common bases for this purpose include triethylamine (B128534) or stronger bases like n-butyllithium, depending on the reactivity of the acylating agent and the desired reaction conditions. The use of a catalyst, such as 4-(dimethylamino)pyridine (DMAP), can also facilitate the acylation, particularly when using less reactive acylating agents like anhydrides. williams.edu

For instance, a general procedure for the acylation of a chiral auxiliary like an oxazolidinone involves the use of an acid anhydride and DMAP as an acyl transfer catalyst. williams.edu This method avoids the need for strong, moisture-sensitive bases and can often be carried out at room temperature. williams.edu The choice of solvent is also crucial, with aprotic solvents like tetrahydrofuran (B95107) (THF) or toluene (B28343) being commonly employed. williams.edu

Table 2: Common Reagents for the Acylation of 1,3-Oxazolidin-2-ones

Acylating Agent Typical Base/Catalyst General Reaction Conditions
Iodoacetyl chloride Triethylamine, n-Butyllithium Anhydrous aprotic solvent, often at low temperatures when using strong bases.
Iodoacetic anhydride 4-(Dimethylamino)pyridine (DMAP) Anhydrous aprotic solvent, room temperature or gentle heating.

Multi-Step Synthesis from Precursors Bearing Iodoacetyl or Related Groups

While a specific multi-step synthesis of this compound from iodoacetyl-bearing precursors is not extensively detailed in readily available literature, the synthesis can be conceptually approached through the N-acylation of the parent 1,3-oxazolidin-2-one. This general strategy involves the reaction of the nitrogen atom of the oxazolidinone ring with a suitable iodoacetylating agent.

A plausible synthetic route would involve the reaction of 1,3-oxazolidin-2-one with iodoacetyl chloride or iodoacetic anhydride. The acylation of chiral oxazolidin-2-ones is a well-established method, often facilitated by a base to deprotonate the nitrogen, thus increasing its nucleophilicity. Common bases used for this transformation include strong agents like butyllithium (B86547) or milder organic bases such as triethylamine in the presence of a catalyst like 4-(N,N-dimethylamino)pyridine (DMAP). An electrochemical approach for the N-acylation of chiral oxazolidin-2-ones has also been described, where the nitrogen anion is generated under mild conditions by direct electrolysis, followed by the addition of an acylating agent. researchgate.net

The synthesis of analogues with related iodo-functional groups has been reported. For instance, 3-aryl- and 3-heteroaryl-5-(iodomethyl)oxazolidin-2-ones can be prepared through the iodocyclocarbamation of N-allylated N-aryl or N-heteroaryl carbamates. google.com This method, however, introduces an iodomethyl group at the C5 position rather than an iodoacetyl group at the N3 position.

Another multi-step approach to oxazolidinone analogues involves a proline-initiated three-component Mannich reaction, followed by cyclization. mdpi.com While this method is efficient for creating the core oxazolidinone structure, it does not directly incorporate an iodoacetyl group and would require subsequent functionalization. The conjugation of iodoacetic acid to peptides has been optimized using various coupling agents like N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (B26582) (HOBt), which could potentially be adapted for the acylation of the oxazolidinone ring. nih.gov

Advanced Synthetic Techniques Applied to Oxazolidinone Derivatives

Recent advancements in synthetic organic chemistry have provided more efficient and versatile methods for the synthesis of the 1,3-oxazolidin-2-one scaffold and its derivatives. These techniques often offer advantages in terms of reaction times, yields, and environmental impact.

Microwave-Assisted Organic Synthesis of 1,3-Oxazolidin-2-ones

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The synthesis of 1,3-oxazolidin-2-one derivatives has been significantly improved through the use of microwave irradiation, which often leads to shorter reaction times and higher yields compared to conventional heating methods. researchgate.netmdpi.com

A common microwave-assisted method involves the cyclization of amino alcohols with a carbonyl source. For example, 4-substituted oxazolidin-2-ones can be prepared from the corresponding amino alcohols and diethyl carbonate in the presence of a base like sodium methoxide (B1231860) or potassium carbonate under microwave irradiation at temperatures between 125–135 °C. researchgate.net This method has been shown to dramatically reduce reaction times and improve yields. researchgate.net Another approach utilizes the reaction of urea (B33335) and ethanolamine (B43304) reagents in a chemical paste medium under microwave irradiation. google.com

The following table summarizes the reaction conditions for the microwave-assisted synthesis of various 4-substituted oxazolidin-2-ones from their corresponding amino alcohols and diethyl carbonate.

Amino Alcohol PrecursorBasePower (W)Temperature (°C)Time (min)Yield (%)
(S)-PhenylalaninolSodium Methoxide1251351085
(S)-PhenylglycinolPotassium Carbonate1251252080
(S)-ValinolSodium Methoxide1251351582
(1S, 2R)-NorephedrinePotassium Carbonate1251252084

Palladium-Catalyzed Functionalizations of Oxazolidinones

Palladium catalysis has become an indispensable tool in modern organic synthesis, enabling a wide range of C-N and C-C bond-forming reactions. For oxazolidinone derivatives, palladium-catalyzed reactions have been primarily used for N-arylation and other C-H functionalizations.

The N-arylation of 2-oxazolidinones with aryl bromides can be achieved using a palladium catalyst, providing a direct route to 3-aryl-2-oxazolidinones. google.comnih.gov The success of this reaction is highly dependent on the choice of phosphine (B1218219) ligand, base, and solvent. nih.gov This methodology offers an alternative to traditional methods for the synthesis of N-substituted anilines. wikipedia.org

Palladium-catalyzed C-H functionalization has also been applied to oxazolidinone systems. For instance, Pd(OAc)₂ can catalyze the ortho-phenylation of aryl-substituted oxazolidinones. nih.gov Furthermore, palladium-catalyzed intramolecular aminohydroxylation has been developed to synthesize various heterocyclic structures, which can be valuable for creating complex oxazolidinone analogues. google.com

Metal-Free and Organocatalytic Methods for Oxazolidinone Formation

In the pursuit of more sustainable and environmentally friendly synthetic methods, metal-free and organocatalytic approaches for the formation of the oxazolidinone ring have been developed. These methods often utilize readily available, non-toxic catalysts and mild reaction conditions.

One prominent organocatalytic method involves the use of 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), often supported on polystyrene for easy recovery and recycling. This catalyst has been effectively used for the conversion of epoxy amines into 2-oxazolidinone (B127357) scaffolds using carbon dioxide (CO₂) as a C1 source. researchgate.net This approach is attractive due to its use of an abundant and inexpensive feedstock. The fixation of CO₂ with aziridines to form oxazolidinones can also be achieved using various organocatalysts.

Organoiodine(I/III) chemistry has enabled the metal-free, catalytic enantioselective intermolecular oxyamination of alkenes to produce oxazolidinones. google.com This method utilizes N-(fluorosulfonyl)carbamate as a bifunctional N,O-nucleophile. Additionally, a metal- and solvent-free three-component reaction between epoxides, aromatic amines, and CO₂ has been developed using a synergistic catalytic system of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and a DBU-derived ionic liquid.

Mechanistic Insights and Reactivity Profiles of 3 2 Iodoacetyl 1,3 Oxazolidin 2 One

Fundamental Reactivity of the Iodoacetyl Moiety

The iodoacetyl group is the primary site of reactivity in 3-(2-Iodoacetyl)-1,3-oxazolidin-2-one. The presence of an iodine atom alpha to the carbonyl group renders the α-carbon susceptible to both nucleophilic attack and radical processes.

Nucleophilic Displacement Reactions

The carbon-iodine bond in the iodoacetyl moiety is polarized, with the α-carbon being electrophilic. This makes it a prime target for nucleophilic attack, proceeding via a substitution reaction where iodide acts as the leaving group. This reactivity is analogous to that of other α-halo ketones and α-halo carboxylic acid derivatives. The reaction generally follows an S(_N)2 mechanism, leading to the displacement of the iodide ion by a wide range of nucleophiles.

The general scheme for nucleophilic displacement is as follows:

Image of the general scheme for nucleophilic displacement on this compound

Common nucleophiles that can participate in this reaction include amines, alcohols, thiols, and carbanions. The analogous compound, 3-(2-Chloroacetyl)-1,3-oxazolidin-2-one, is utilized as a synthetic reagent for the asymmetric synthesis of β-lactam antibiotics, which underscores the utility of this class of compounds in nucleophilic displacement reactions. biosynth.com The principles of the Hell-Volhard-Zelinsky reaction, which involves the α-halogenation of carboxylic acids followed by nucleophilic substitution, further support the susceptibility of the α-halo acyl group to such transformations. libretexts.org

The rate and efficiency of the nucleophilic displacement are influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. Stronger nucleophiles will generally react more rapidly.

Nucleophile (Nu:⁻)Product TypePotential Application
R-NH₂ (Amine)α-Aminoacetyl-oxazolidinonePeptide synthesis, synthesis of amino acid derivatives
R-OH (Alcohol)α-Alkoxyacetyl-oxazolidinoneSynthesis of α-hydroxy acid derivatives
R-SH (Thiol)α-Thioacetyl-oxazolidinoneSynthesis of sulfur-containing compounds
R₂C⁻ (Carbanion)α-Alkylated acetyl-oxazolidinoneCarbon-carbon bond formation

Radical Reactions and Bond Homolysis

The carbon-iodine bond is relatively weak and can undergo homolytic cleavage upon initiation by light, heat, or a radical initiator, generating an α-acyl radical. This radical intermediate can then participate in a variety of subsequent reactions, such as addition to alkenes or alkynes, or hydrogen atom abstraction.

The generation of the acyl radical can be depicted as:

Image of the homolytic cleavage of the C-I bond in this compound

Studies on related N-acyl oxazolidinones have demonstrated their participation in radical reactions. For instance, the direct reaction of N-acyl-1,3-oxazolidin-2-ones with TEMPO, catalyzed by copper(II) acetate (B1210297), proceeds through a radical pathway to form α-oxygenated derivatives. nih.gov Furthermore, the unique reactivity of group IV metal enolates of N-(arylacetyl)oxazolidinones has been exploited for stereoselective radical α-functionalizations. nih.gov These examples suggest that this compound would be a competent substrate for similar radical transformations. The photostimulated reactions of 2-(2-iodophenyl)acetate ion with carbanions via an S(_{RN})1 mechanism also highlight the propensity of iodo-substituted compounds to undergo radical-mediated substitution reactions. researchgate.net

Electronic and Steric Influences on Reactivity within the Oxazolidinone System

The oxazolidinone ring has a profound influence on the reactivity of the attached iodoacetyl moiety. This influence is a combination of both electronic and steric effects.

Electronic Effects: The oxazolidinone ring contains two oxygen atoms and a nitrogen atom, which are electronegative. The lone pair of electrons on the nitrogen atom can be delocalized into the adjacent carbonyl group of the iodoacetyl moiety, affecting its electrophilicity. This delocalization can influence the stability of intermediates and transition states in both nucleophilic and radical reactions. The antibacterial activity of 3-aryloxazolidin-2-ones has been shown to be strongly dependent on electronic factors, underscoring the importance of the electronic nature of the oxazolidinone system. nih.gov

Steric Effects: Chiral oxazolidinones are widely used as auxiliaries to control the stereochemistry of reactions at the α-carbon of the acyl group. nih.govnih.gov The bulky substituents often present on the oxazolidinone ring create a chiral environment that sterically hinders one face of the enolate or radical intermediate, leading to a diastereoselective approach of the electrophile or radical scavenger. This steric hindrance is a key principle in asymmetric synthesis using oxazolidinone auxiliaries. The stereoselectivity in aldol (B89426) reactions of N-acyl oxazolidinones, for example, is highly dependent on the steric bulk of the oxazolidinone auxiliary. nih.govmdpi.com

EffectDescriptionImpact on Reactivity
Electronic (Inductive)Electron-withdrawing nature of the oxazolidinone ring.Increases the acidity of the α-proton, facilitating enolate formation.
Electronic (Resonance)Delocalization of the nitrogen lone pair into the acyl carbonyl.Can modulate the electrophilicity of the carbonyl carbon and the stability of intermediates.
Steric HindranceBulky substituents on the chiral oxazolidinone ring.Directs the approach of incoming reagents, leading to high diastereoselectivity in reactions at the α-carbon.

Catalytic Activation and Reaction Pathways

The reactivity of this compound can be enhanced and directed through the use of various catalysts. Catalysis can open up new reaction pathways and improve the efficiency and selectivity of transformations.

Lewis Acid Catalysis: Lewis acids can coordinate to the carbonyl oxygen of the iodoacetyl group, increasing its electrophilicity and making the α-carbon more susceptible to nucleophilic attack. Lewis acids can also play a role in activating electrophiles in alkylation reactions. For example, the activation of tertiary alkyl halides with Lewis acids has been shown to be effective in the α-tertiary alkylation of zirconium enolates of N-(arylacetyl)oxazolidinones. nih.gov

Transition Metal Catalysis: Transition metals can catalyze a variety of reactions involving N-acyl oxazolidinones. Copper(II) acetate has been used to catalyze the radical oxidation of N-acyl-1,3-oxazolidin-2-ones with TEMPO. nih.gov Nickel(II) complexes have been employed to catalyze direct and asymmetric aldol reactions of N-azidoacetyl-1,3-thiazolidine-2-thione, a structurally related compound. nih.gov These examples suggest that transition metal catalysis could be a powerful tool for activating this compound towards various transformations.

Organocatalysis: Organocatalysts can also be employed to mediate reactions involving N-acyl oxazolidinones. For instance, theoretical studies have explored the role of DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst in the rearrangement of related isoxazoline (B3343090) N-oxides to form oxazolidinones. acs.org

Investigating Reaction Intermediates and Transition States

A detailed understanding of the reaction mechanisms involving this compound requires the characterization of reaction intermediates and transition states. This is often achieved through a combination of experimental techniques and computational studies.

Experimental Approaches: Spectroscopic methods such as NMR and IR can be used to identify and characterize stable intermediates. Kinetic studies can provide information about the rate-determining step of a reaction and the nature of the transition state.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are powerful tools for modeling reaction pathways and calculating the energies of intermediates and transition states. Such studies can provide valuable insights into the stereochemical outcome of a reaction and the role of catalysts. For example, theoretical studies on the mechanism of the stereoselective synthesis of oxazolidinones have been used to evaluate the feasibility of different reaction pathways and to understand the role of catalysts in controlling stereoselectivity. acs.org These computational approaches could be applied to investigate the nucleophilic displacement and radical reactions of this compound to gain a deeper understanding of its reactivity.

Applications of 3 2 Iodoacetyl 1,3 Oxazolidin 2 One As a Chiral Auxiliary in Asymmetric Synthesis

General Principles of Chiral Auxiliary-Controlled Asymmetric Induction in Oxazolidinones

The stereodirecting power of chiral oxazolidinones originates from the steric influence of the substituent at the C4 position of the oxazolidinone ring (and sometimes C5). When an acyl group is attached to the nitrogen atom, the resulting N-acyloxazolidinone can form a rigid, chelated enolate upon treatment with a suitable base. The substituent on the chiral auxiliary effectively blocks one face of the enolate, forcing an incoming electrophile to attack from the less sterically hindered face. This facial bias is the key to the high levels of diastereoselectivity observed in reactions involving these auxiliaries. The predictable stereochemical outcome is a major advantage of this methodology.

Diastereoselective Carbon-Carbon Bond Formation Enabled by 3-(2-Iodoacetyl)-1,3-oxazolidin-2-one

While specific examples for this compound are not available, the following sections describe the expected applications based on the well-documented reactivity of analogous N-acyl oxazolidinones.

In a typical asymmetric alkylation, the N-acyloxazolidinone is deprotonated to form a metal enolate. The choice of base and metal counterion can influence the geometry of the enolate and the subsequent reaction's stereoselectivity. The resulting enolate then reacts with an alkyl halide. The chiral auxiliary directs the alkyl halide to one face of the enolate, leading to the formation of a new stereocenter with a high degree of stereocontrol. The diastereoselectivity of these reactions is often excellent, frequently exceeding 95% diastereomeric excess (d.e.).

Table 1: Representative Data for Asymmetric Alkylation of N-Propionyl Oxazolidinones (Analogous System)

Electrophile (R-X) Product Diastereomeric Ratio
Benzyl bromide >99:1
Methyl iodide 98:2
Allyl iodide 97:3
Isopropyl iodide 95:5

(Note: This data is for an analogous system and not for this compound.)

N-acyl oxazolidinones are widely employed in asymmetric aldol (B89426) reactions to generate chiral β-hydroxy carbonyl compounds. The formation of a boron or titanium enolate is common in these transformations. The resulting chelated transition state, involving the metal center, the enolate oxygen, and the aldehyde's carbonyl oxygen, adopts a rigid chair-like conformation. The substituent on the chiral auxiliary dictates the facial selectivity of the aldehyde's approach, thereby controlling the absolute stereochemistry of the two newly formed stereocenters. These reactions are known for their high diastereoselectivity and enantioselectivity.

Table 2: Expected Stereochemical Outcome in Asymmetric Aldol Reactions

Enolate Metal Aldehyde Expected Major Diastereomer
Boron Propanal syn
Titanium Benzaldehyde syn

(Note: This table illustrates the general outcomes for N-acyl oxazolidinones; specific data for the iodoacetyl derivative is unavailable.)

In diastereoselective Michael additions, the enolate derived from an N-acyl oxazolidinone adds to an α,β-unsaturated carbonyl compound. The chiral auxiliary controls the stereochemistry of the conjugate addition, leading to the formation of a new carbon-carbon bond at the β-position of the Michael acceptor with high stereoselectivity. The stereochemical outcome can often be predicted by considering the chelated intermediate, where the auxiliary's substituent blocks one face of the enolate.

Comparative Evaluation of Chiral Induction Efficiency

A comparative evaluation of the chiral induction efficiency of this compound with other N-acyl oxazolidinones is not possible due to the lack of available research data for the iodoacetyl derivative. The efficiency of a chiral auxiliary is typically assessed by the diastereoselectivity it imparts in a given reaction. Factors that can influence this include the nature of the acyl group, the substituents on the oxazolidinone ring, the reaction conditions (temperature, solvent, base), and the specific substrates involved. Generally, bulkier substituents on the chiral auxiliary lead to higher levels of stereocontrol.

Stereochemical Models Explaining Diastereoselectivity

The high degree of diastereoselectivity observed in reactions involving this compound as a chiral auxiliary can be rationalized by well-established stereochemical models, primarily developed for Evans-type oxazolidinone auxiliaries. williams.eduwikipedia.org These models focus on the conformational preferences of the N-acyl oxazolidinone enolate, which dictate the trajectory of the incoming electrophile.

The key to the stereocontrol exerted by the oxazolidinone auxiliary lies in the formation of a rigid and predictable transition state. figshare.combath.ac.uk Upon deprotonation of the α-carbon of the iodoacetyl group with a suitable base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), a chelated (Z)-enolate is preferentially formed. williams.eduuwindsor.ca

Several key interactions within this transition state assembly are responsible for directing the stereochemical outcome:

Chelation: The metal cation (e.g., Li⁺ or Na⁺) of the base coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation creates a rigid, planar, five-membered ring structure. uwindsor.ca

(Z)-Enolate Geometry: The geometry of the enolate double bond is predominantly Z. This conformation is favored due to steric interactions and is a crucial element for predictable stereochemical induction. bath.ac.ukuwindsor.ca

Steric Hindrance: The substituent at the C4 position of the oxazolidinone ring (e.g., benzyl, isopropyl) projects from the plane of the chelated enolate. This substituent acts as a steric shield, effectively blocking one of the two diastereotopic faces of the enolate from the approaching electrophile. wikipedia.org

Dipole Minimization: The transition state orients itself to minimize dipole-dipole repulsions between the carbonyl groups of the auxiliary and the enolate. wikipedia.org

Consequently, the electrophile is forced to approach from the less sterically hindered face, leading to the preferential formation of one diastereomer. williams.edu For instance, when using a (4R)-configured oxazolidinone auxiliary, the substituent at the 4-position effectively blocks the re face of the enolate, directing the electrophile to attack from the si face. Conversely, a (4S)-configured auxiliary directs the electrophile to the re face.

While specific research data on the diastereoselectivity of this compound is not extensively detailed in the provided search context, the outcomes of alkylation reactions with analogous N-acyl oxazolidinones provide a strong predictive framework. The diastereomeric ratios achieved are often very high, frequently exceeding 95:5, demonstrating the efficacy of this stereochemical control model. sigmaaldrich.com

The following table illustrates typical diastereoselectivities achieved in the alkylation of various N-acyl oxazolidinones, which supports the applicability of the model to the iodoacetyl derivative.

N-Acyl GroupElectrophileBaseDiastereomeric Ratio (d.r.)
PropionylAllyl iodideNaN(TMS)₂98:2
PropionylBenzyl bromideLDA99:1
AcetylVarious Aldehydes (Aldol)TiCl₄, SparteineHigh syn-selectivity

This table presents representative data for analogous compounds to illustrate the general efficacy of the stereochemical model. Specific data for this compound was not available in the search results. williams.eduscielo.org.mx

The predictability and reliability of this model have made N-acyl oxazolidinones, including by extension this compound, invaluable tools in asymmetric synthesis for the construction of stereochemically defined molecules. rsc.org

Advanced Organic Transformations and Derivative Synthesis Utilizing 3 2 Iodoacetyl 1,3 Oxazolidin 2 One

Utilization in the Synthesis of Complex Molecular Architectures

The primary application of N-acyl oxazolidinones, including the iodoacetyl derivative, is in the stereocontrolled formation of carbon-carbon bonds, which is fundamental to the construction of complex molecular frameworks. wikipedia.org When a chiral oxazolidinone is used, the substituents on the auxiliary sterically hinder one face of the enolate, forcing an incoming electrophile to approach from the less hindered side. This mechanism allows for a high degree of diastereoselectivity in alkylation and aldol (B89426) reactions. wikipedia.orgscielo.org.mx

The 3-(2-iodoacetyl)-1,3-oxazolidin-2-one is an excellent electrophile for asymmetric alkylation reactions. Its enolate, formed by treatment with a suitable base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), can react with various nucleophiles to introduce new stereocenters with high fidelity. The predictable stereoselectivity makes these reagents indispensable in the early stages of synthesizing complex molecules where the precise arrangement of atoms is critical. rsc.org

Table 1: Examples of Stereoselective Reactions Using N-Acyl Oxazolidinone Auxiliaries

Reaction TypeReagentsProduct TypeStereochemical Outcome
Asymmetric AlkylationN-Acyl Oxazolidinone, LDA, Alkyl Halideα-Alkylated CarbonylHigh diastereoselectivity
Asymmetric Aldol ReactionN-Acyl Oxazolidinone, Bu₂BOTf, R-CHOβ-Hydroxy Carbonylsyn or anti aldol adduct
Asymmetric Michael AdditionN-Acyl Oxazolidinone, Lewis Acid, α,β-Unsaturated Esterγ-Keto Ester DerivativeHigh enantioselectivity
Asymmetric Diels-AlderN-Acryloyl Oxazolidinone, Diene, Lewis AcidCyclohexene DerivativeHigh endo/exo and facial selectivity

This table illustrates the general utility of the N-acyl oxazolidinone scaffold in key C-C bond-forming reactions.

Conversion to Other Functional Groups and Heterocycles

A key advantage of using oxazolidinone auxiliaries is that after the desired stereocenter has been established, the auxiliary can be cleanly removed and often recovered. santiago-lab.com The resulting chiral product can be converted into a variety of other functional groups, such as primary alcohols, aldehydes, carboxylic acids, and amides, without racemization. This versatility is crucial for multi-step syntheses.

Common Auxiliary Cleavage Methods:

Conversion to Carboxylic Acid: Hydrolysis with lithium hydroxide (B78521) (LiOH) in a mixture of tetrahydrofuran (B95107) and water.

Conversion to Primary Alcohol: Reductive cleavage using lithium borohydride (B1222165) (LiBH₄) or lithium aluminum hydride (LiAlH₄). nih.gov

Conversion to Aldehyde: Reduction to the primary alcohol followed by oxidation (e.g., Swern or Dess-Martin oxidation).

Conversion to Amide: Direct aminolysis with amines, sometimes facilitated by Lewis acids.

The functionalized chiral intermediates obtained after auxiliary removal are valuable precursors for the synthesis of heterocycles. nih.govbioorg.org For example, the product of an alkylation reaction using this compound can be converted into a chiral amino alcohol, a common building block for nitrogen- and oxygen-containing rings like substituted oxazolidinones, piperidines, and pyrrolidines. bioorg.orgresearchgate.net The iodoacetyl moiety itself can be a precursor in cyclization reactions, where the iodine is displaced by an intramolecular nucleophile to form a ring.

Development of New Cascade and Annulation Reactions

The reactivity of the iodoacetyl group in this compound makes it a candidate for initiating cascade, or tandem, reactions. These processes, where multiple bonds are formed in a single operation without isolating intermediates, offer significant improvements in efficiency and atom economy. nih.govresearchgate.net An initial nucleophilic substitution at the α-carbon can be followed by an intramolecular cyclization or rearrangement.

Annulation reactions, which are ring-forming cascade reactions, can also be designed using this scaffold. For instance, an intermolecular reaction with a dinucleophile could lead to the formation of a heterocyclic ring in a single step. An example of a related strategy is the aza-Robinson annulation, which combines a conjugate addition with an intramolecular aldol condensation to build fused bicyclic amides. nih.gov While specific cascade reactions involving this compound are not extensively documented, its structure provides clear potential for the development of novel, efficient synthetic methodologies for constructing complex cyclic systems. chim.itnih.gov

Role as a Building Block for Diversified Chemical Libraries

Diversity-oriented synthesis (DOS) is a strategy used in drug discovery to generate large collections of structurally diverse small molecules for biological screening. nih.govmdpi.com this compound is an ideal building block for DOS due to its multiple points of diversification.

Points of Diversification:

α-Carbon: The iodoacetyl group can react with a wide array of nucleophiles (C, N, O, S-based), introducing significant diversity at this position.

Carbonyl Group: The carbonyl can undergo standard transformations, or the entire acyl group can be cleaved in various ways (hydrolytic, reductive) to yield different functionalities.

Oxazolidinone Ring: The substituents on a chiral oxazolidinone auxiliary can be varied, altering the steric and electronic properties and influencing the stereochemical outcome of reactions.

By systematically varying the reactants and reaction pathways at these sites, a single starting material can be converted into a large library of distinct molecular scaffolds. broadinstitute.orgnih.gov This approach accelerates the discovery of new biologically active compounds by exploring a broader chemical space than is possible with traditional target-oriented synthesis. mdpi.com

Applications in Natural Product Total Synthesis

The total synthesis of complex natural products is one of the most significant demonstrations of the power of a synthetic method. N-acyl oxazolidinones have been instrumental in the stereocontrolled synthesis of numerous biologically active natural products. rsc.orgresearchgate.netresearchgate.net Their ability to reliably set key stereocenters has made them a go-to tool for synthetic organic chemists. nih.gov

In a typical application, an asymmetric aldol or alkylation reaction using a chiral N-acyl oxazolidinone is employed as a key step to construct a chiral fragment of the target molecule. researchgate.net This fragment is then elaborated through further synthetic steps to complete the synthesis. The classic synthesis of the macrolide cytovaricin by Evans, for example, utilized oxazolidinone auxiliaries to set the stereochemistry of nine different centers through a series of asymmetric alkylation and aldol reactions. wikipedia.org

Table 2: Selected Natural Products Synthesized Using N-Acyl Oxazolidinone Auxiliaries

Natural ProductClassKey Reaction Involving AuxiliaryReference
HapalosinAlkaloidAsymmetric syn-aldol reaction nih.gov
Amphidinolide T1MacrolideDiastereoselective aldol reaction nih.gov
Peperomin CSecolignanEvans aldol reaction santiago-lab.com
Brefeldin AMacrolideAsymmetric alkylation researchgate.net
Calcaripeptides A, B, CPeptidesAsymmetric synthesis researchgate.net

This table highlights the successful application of the N-acyl oxazolidinone methodology in the synthesis of diverse and complex natural products.

Spectroscopic Characterization and Structural Elucidation of 3 2 Iodoacetyl 1,3 Oxazolidin 2 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Configuration

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of oxazolidinone derivatives. Both ¹H and ¹³C NMR provide critical data on the chemical environment of individual atoms, allowing for the precise assignment of the molecular skeleton.

In derivatives of 1,3-oxazolidin-2-one, the protons on the oxazolidinone ring typically exhibit characteristic chemical shifts. For instance, in 3-benzyloxazolidin-2-one, the methylene (B1212753) protons of the ring are observed in the ¹H NMR spectrum. mdpi.com The formulation of compounds like 3-[2-(2,3-dioxoindolin-1-yl)ethyl]-1,3-oxazolidin-2-one has been firmly established using both proton and carbon-13 NMR spectroscopy. nih.gov

The NMR spectra of some derivatives can be complex, occasionally indicating the presence of multiple conformers or isomers in solution. For example, the NMR data for N-benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide suggested the presence of two closely related isomers in a nearly equal ratio. mdpi.com A distinctive methine proton signal in the ¹H NMR spectrum, coupled with Heteronuclear Multiple Bond Correlation (HMBC) data, was instrumental in confirming the connectivity to both the amide and oxazolidinone carbonyl carbons. mdpi.com

Table 1: Illustrative ¹H NMR Spectral Data for an (S)-4-Benzyl-2-oxazolidinone Derivative chemicalbook.com

AssignmentChemical Shift (ppm)
Aromatic CH7.320
Aromatic CH7.262
Aromatic CH7.172
NH6.34
CH4.388
O-CH₂4.13, 4.09
Benzyl CH₂2.909, 2.835

Note: This interactive table provides representative data for a related oxazolidinone structure to illustrate typical chemical shifts.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of 3-(2-Iodoacetyl)-1,3-oxazolidin-2-one and its analogs. It also provides valuable structural information through the analysis of fragmentation patterns.

Electron ionization (EI) mass spectrometry of the parent compound, oxazolidin-2-one, shows a prominent molecular ion peak, confirming its molecular weight. nist.govnist.gov High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

Electrospray ionization (ESI-MS) and tandem mass spectrometry (MS/MS) are particularly useful for studying more complex derivatives. researchgate.net These techniques allow for the confirmation of molecular masses and provide insights into the structural backbone through collision-induced dissociation (CID). researchgate.net The fragmentation pathways of isomeric oxazolidin-2-one derivatives can be rationalized by analyzing their CID-MS/MS spectra, which can help in differentiating between isomers. researchgate.net For instance, a dimeric product formed from 3-benzyloxazolidin-2-one was initially identified by mass spectrometry, which showed a molecular weight corresponding to a dimer of the starting material. mdpi.com

Table 2: Top 5 Mass Spectrometry Peaks for Oxazolidin-2-one (EI) nih.gov

m/zRelative Intensity
87999
59590
41290
57240
56180

Note: This interactive table shows the most intense peaks in the electron ionization mass spectrum of the parent oxazolidin-2-one.

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Identification

Vibrational and electronic spectroscopy techniques are fundamental for identifying the functional groups present in this compound and its derivatives.

Infrared (IR) Spectroscopy: The IR spectrum provides direct evidence for the presence of key functional groups. A strong absorption band characteristic of the cyclic carbamate (B1207046) (oxazolidinone) carbonyl group (C=O) is a hallmark of these compounds, typically appearing in the range of 1730-1760 cm⁻¹. For example, in N-benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide, the oxazolidinone carbonyl stretch is observed at 1736 cm⁻¹. mdpi.com The iodoacetyl group in the target molecule would be expected to show a carbonyl stretching frequency as well, likely at a slightly different wavenumber. Other characteristic bands would include C-N, C-O, and C-I stretching vibrations.

UV-Vis Spectroscopy: Electronic spectroscopy provides information about the electronic transitions within the molecule. While the parent oxazolidin-2-one ring does not have a strong chromophore, the introduction of various substituents can lead to absorption in the UV-Vis region. The analysis of UV-Vis spectra can help in characterizing new derivatives, as the wavelength of maximum absorption (λmax) can be sensitive to structural changes. mu-varna.bg For instance, comparing the λmax of a newly synthesized hydrazone derivative with its precursors helped confirm its formation. mu-varna.bg

X-ray Diffraction for Solid-State Stereochemical and Conformational Analysis

The crystal structures of numerous oxazolidinone derivatives have been determined, revealing key structural features. For example, the structure of 3-acetyloxazolidin-2-one shows a planar imide nitrogen, with the exocyclic C=O oriented anti to the ring N–C(=O) bond. mdpi.com The oxazolidinone ring itself can adopt various conformations, such as an envelope or a twisted form. In 3-[2-(2,3-dioxoindolin-1-yl)ethyl]-1,3-oxazolidin-2-one, the oxazolidine (B1195125) ring is envelope-shaped. nih.govnih.gov In another derivative, one oxazolidine ring adopts a twisted conformation while a second is a shallow envelope. nih.gov

These studies also reveal details about intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. nih.govnih.gov

Table 3: Selected Crystallographic Data for 3-[2-(2,3-Dioxoindolin-1-yl)ethyl]-1,3-oxazolidin-2-one nih.gov

ParameterValue
Molecular FormulaC₁₃H₁₂N₂O₄
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.1198 (2)
b (Å)7.4694 (2)
c (Å)12.0319 (3)
α (°)83.338 (2)
β (°)79.084 (2)
γ (°)81.372 (2)

Note: This interactive table presents key crystallographic parameters for a representative derivative.

Integration of Spectroscopic Data with Computational Methods for Structural Assignment

The integration of experimental spectroscopic data with computational chemistry methods provides a powerful approach for structural elucidation and assignment. Density Functional Theory (DFT) calculations, for example, can be used to predict molecular geometries, vibrational frequencies, and NMR chemical shifts.

Computational studies have been employed to investigate the properties of oxazolidin-2-one and its analogs. For instance, calculations have been used to study the deprotonation thermochemistry and acidity of oxazolidin-2-one and its thione and selone analogs, explaining the relative stabilities and acidities through analysis of molecular electrostatic potential surfaces and frontier molecular orbitals. researchgate.net

In the context of structural elucidation, predicted NMR spectra or IR frequencies from DFT calculations can be compared with experimental data to confirm or distinguish between possible isomeric structures. This combined approach was utilized in the structural analysis of 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate, where DFT calculations were used alongside experimental X-ray diffraction data. nih.gov This synergy between empirical data and theoretical models enhances the confidence in the final structural assignment of complex molecules.

Interdisciplinary Applications in Chemical Biology and Bioconjugation

Site-Selective Covalent Modification of Biomolecules via Iodoacetyl Reactivity

The iodoacetyl group is a haloacetyl reagent that reacts with nucleophilic side chains of amino acids. Its principal application lies in the highly selective modification of sulfhydryl groups (also known as thiols) found in cysteine residues. nih.gov This selectivity is a cornerstone for achieving site-specific modification of proteins and peptides, a crucial capability for studying protein function and developing protein-based therapeutics. nih.govcore.ac.ukresearchgate.net

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the sulfur atom of a deprotonated sulfhydryl group (thiolate) attacks the carbon atom bearing the iodine, displacing the iodide ion. This results in the formation of a highly stable thioether bond. nih.gov The preference for cysteine modification stems from the high nucleophilicity of the thiolate anion and its relatively low abundance in proteins compared to other residues like lysine (B10760008). nih.govcoledeforest.com

To ensure high selectivity for sulfhydryl groups, the reaction conditions, particularly pH, must be carefully controlled. The optimal pH for this reaction is typically around 8.0-8.5. thermofisher.com At this pH, the sulfhydryl group (with a pKa around 8.5) is sufficiently deprotonated to its reactive thiolate form, while other potentially reactive groups, such as the ε-amino group of lysine (pKa ~10.5), remain largely protonated and thus less nucleophilic. nih.gov

While highly selective under optimal conditions, the iodoacetyl group can react with other amino acid residues if free sulfhydryls are absent or if a large excess of the reagent is used. thermofisher.com Potential side reactions can occur with the imidazole (B134444) group of histidine, the amino group of lysine, and the thioether of methionine. To minimize unwanted reactions, including the potential for free iodine to react with tyrosine, histidine, and tryptophan, it is often recommended to perform iodoacetyl reactions in the dark. thermofisher.com

Design and Synthesis of Chemoselective Probes for Biological Systems

The specific reactivity of the iodoacetyl group makes it an excellent chemical handle for designing chemoselective probes to study biological systems. mdpi.comresearchgate.net These probes are molecules designed to react with a specific functional group within a complex biological milieu, enabling the detection, quantification, or isolation of target biomolecules. researchgate.net Probes incorporating an iodoacetyl moiety are specifically designed to target and covalently label cysteine residues. mdpi.comresearchgate.net

A typical chemoselective probe consists of three key components:

Reactive Group: The iodoacetyl moiety, which provides chemoselectivity for cysteine residues.

Spacer Arm: A linker that connects the reactive group to the reporter tag. The length and chemical nature of the spacer can be varied to optimize solubility and minimize steric hindrance.

Reporter Tag: A group that enables detection or purification. This can be a fluorophore for imaging, a biotin (B1667282) tag for affinity purification, or an isotopic label for mass spectrometry-based quantification. mdpi.comnih.gov

An important application of this design is in the field of redox proteomics. For instance, iodoacetamide-based probes have been synthesized to identify and quantify protein thiol modifications, which are crucial in redox signaling and oxidative stress. mdpi.comresearchgate.net One notable example is the development of iodoacetyl-containing tandem mass tags (iodoTMT). These reagents contain a sulfhydryl-reactive iodoacetyl group, a mass-normalizing spacer, and a mass reporter ion. mdpi.com They allow for the differential labeling of total versus reversibly oxidized cysteine pools, enabling quantitative analysis of the cysteine redoxome across different cellular states. mdpi.comresearchgate.net

Furthermore, novel probes continue to be developed. For example, a high-sensitivity 19F probe, 4-perfluoro-tert-butyl-phenyliodoacetamide (B123046) (PFP), was synthesized for labeling cysteine groups, allowing for sensitive detection by 19F NMR spectroscopy. nih.gov Such probes are instrumental in studying protein structure and function where high sensitivity is required. nih.gov

Immobilization of Peptides and Proteins onto Substrates

The covalent and specific reaction between the iodoacetyl group and cysteine's sulfhydryl group is widely exploited for the immobilization of peptides and proteins onto solid supports. researchgate.net This technique is fundamental to a variety of biotechnological applications, including affinity chromatography, the creation of protein microarrays, and solid-phase peptide synthesis. researchgate.netcoledeforest.com

The process typically involves a substrate, such as agarose (B213101) beads or a silica (B1680970) surface, that has been functionalized with iodoacetyl groups. frontiersin.org When a solution containing a cysteine-containing peptide or protein is passed over this activated substrate under appropriate pH conditions, the biomolecule is covalently captured via a stable thioether linkage. frontiersin.org

Key advantages of this immobilization strategy include:

Covalent and Stable Linkage: The thioether bond is irreversible, ensuring that the immobilized biomolecule does not leach from the support during subsequent experimental steps.

Site-Specific Attachment: By using a protein with a single accessible cysteine residue (either naturally occurring or introduced via site-directed mutagenesis), immobilization can be achieved with a specific orientation. nih.govcoledeforest.com This is particularly important for preserving the biological activity of enzymes or the antigen-binding sites of antibodies.

Reduced Steric Hindrance: Many commercial iodoacetyl-activated resins incorporate a long spacer arm, which positions the immobilized protein away from the surface of the support, minimizing steric hindrance and improving its accessibility for interactions with other molecules.

Exploring Novel Bioconjugation Chemistries with the Iodoacetyl Group

Bioconjugation chemistry is a rapidly evolving field aimed at developing efficient and selective reactions to link biomolecules with other molecules, such as drugs, imaging agents, or polymers. core.ac.uk While the reaction of iodoacetyl groups with thiols is a classic and robust method, it also serves as a benchmark for the development of novel bioconjugation strategies. nih.govthermofisher.com

The primary competitor to iodoacetyl chemistry for cysteine modification is maleimide (B117702) chemistry. thermofisher.com Maleimides also react specifically with sulfhydryl groups to form a thioether linkage. thermofisher.com However, the stability of the resulting succinimidyl thioether bond can be a concern, as it is susceptible to a retro-Michael reaction, leading to cleavage of the conjugate, especially in the presence of other thiols like glutathione (B108866) in vivo. nih.govnih.gov In contrast, the thioether bond formed from an iodoacetyl reaction is not reversible, offering superior stability. thermofisher.com

This difference in stability has driven research into "next-generation" maleimides and other reagents designed to overcome these limitations. frontiersin.orgucl.ac.uk For example, strategies have been developed to promote the hydrolysis of the succinimide (B58015) ring in maleimide-thiol adducts, which stabilizes the linkage against thiol exchange. nih.govmdpi.com Other approaches involve creating novel linkers, such as thiazines formed from the rearrangement of N-terminal cysteine-maleimide conjugates, which exhibit enhanced stability. nih.gov

While iodoacetyl chemistry is well-established, its principles are still relevant in modern bioconjugation. The haloacetyl group, being smaller than the maleimide ring, allows for the creation of shorter crosslinks. thermofisher.com Research continues to explore new reagents that offer the high stability of the iodoacetyl-thiol linkage but with faster reaction kinetics or different specificities, contributing to an expanding toolbox for chemists to create precisely engineered biomolecules for therapeutic and diagnostic applications. nih.govfrontiersin.org

Application in Biosensor Development and Surface Functionalization

The development of advanced biosensors relies heavily on the effective functionalization of sensor surfaces to immobilize biorecognition elements (e.g., antibodies, enzymes, aptamers) in a stable and active manner. nih.govnih.govbionavis.com The iodoacetyl group of 3-(2-Iodoacetyl)-1,3-oxazolidin-2-one provides a powerful tool for this purpose, enabling the covalent attachment of cysteine-containing biomolecules to sensor surfaces. kuleuven.be

The process involves first modifying the sensor surface (e.g., gold, silicon, or polymer) to introduce iodoacetyl functionalities. nih.govmdpi.com This creates a reactive layer ready for the specific immobilization of a bioreceptor protein. The key advantage of this approach is the ability to achieve oriented immobilization. By engineering a single cysteine residue at a specific site on the bioreceptor, it can be attached to the surface with a defined orientation, ensuring that its active site or binding domain is projected away from the surface and is fully accessible to the target analyte. nih.gov This controlled orientation is crucial for maximizing the sensitivity and specificity of the biosensor. nih.gov

This strategy has been applied in various biosensor platforms:

Surface Plasmon Resonance (SPR) Biosensors: Iodoacetyl-functionalized surfaces on gold films can be used to immobilize ligands for studying biomolecular interactions in real-time. bionavis.com

Electrochemical Biosensors: By immobilizing enzymes like D-amino acid oxidase onto an electrode surface, biosensors can be created for the detection of specific metabolites. nih.gov The stability of the covalent linkage ensures the longevity and reusability of the sensor.

Immunosensors: Antibodies or antibody fragments can be immobilized on a surface to capture specific antigens from complex samples like blood or urine. nih.gov The oxazolidinone structure itself is relevant in diagnostics; for example, a fluorescent biosensor was developed for the detection of 3-amino-2-oxazolidinone, a metabolite of the antibiotic furazolidone. nih.gov

The robust and specific nature of iodoacetyl-mediated surface functionalization makes it a valuable method for fabricating high-performance biosensors for applications ranging from medical diagnostics and environmental monitoring to food safety. nih.govmdpi.com

Table of Compounds

Q & A

Q. What are the key synthetic strategies for preparing 3-(2-Iodoacetyl)-1,3-oxazolidin-2-one, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions, leveraging the reactivity of the iodoacetyl group. Critical parameters include:

  • Temperature control (e.g., maintaining 0–25°C to prevent side reactions).
  • Inert atmosphere (e.g., nitrogen or argon to avoid moisture-sensitive intermediates).
  • Catalysts (e.g., palladium-based catalysts for cross-coupling reactions). Yield optimization often requires purification via column chromatography or recrystallization. For analogs like (5R)-5-(azidomethyl)-3-[4-(4-oxopiperidin-1-yl)phenyl]-1,3-oxazolidin-2-one, anhydrous conditions and stoichiometric precision are essential to minimize byproducts .

Q. How does the iodoacetyl group influence the compound’s reactivity in nucleophilic substitutions compared to bromo or chloro analogs?

The iodoacetyl group exhibits higher electrophilicity due to iodine’s larger atomic radius and weaker C–I bond, enabling faster nucleophilic substitution under milder conditions. However, its sensitivity to light and moisture necessitates stringent handling (e.g., amber glassware, desiccants). Comparative studies with bromo analogs (e.g., 5-(Bromomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one) show iodine’s superior leaving-group ability but lower thermal stability .

Advanced Research Questions

Q. What methodological approaches are recommended for resolving crystallographic disorder in this compound derivatives using SHELX software?

SHELXL refinement strategies include:

  • Twin refinement for handling twinned crystals (common in halogenated compounds).
  • Disorder modeling using PART instructions to assign partial occupancy to overlapping atoms.
  • Restraints (e.g., DFIX, SIMU) to stabilize anisotropic displacement parameters. For example, fluorinated oxazolidinones like 4-Benzyl-5-(tridecafluorooctyl)-1,3-oxazolidin-2-one required iterative refinement cycles to resolve fluorine atom disorder .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the antibacterial potential of this compound derivatives?

SAR workflows involve:

  • Systematic substitution : Modifying the oxazolidinone ring (e.g., 5R-configuration) and side chains (e.g., piperidinyl or azidomethyl groups).
  • Biological assays : Minimum inhibitory concentration (MIC) testing against Gram-positive bacteria (e.g., Staphylococcus aureus).
  • Mechanistic studies : Binding affinity to bacterial ribosomes (via X-ray crystallography) or inhibition of protein synthesis (radiolabeled assays). Analogous studies on Tedizolid isomers demonstrated fluorine substitution’s role in enhancing target affinity .

Q. What are the challenges in optimizing CNS penetration for this compound derivatives, and what structural modifications improve blood-brain barrier (BBB) permeability?

Key challenges include balancing lipophilicity (optimal LogP ~2–3) and molecular weight (<450 Da). Strategies include:

  • Introducing hydrophilic groups (e.g., hydroxymethyl) to reduce plasma protein binding.
  • Halogen substitution : Fluorine at specific positions enhances BBB penetration via passive diffusion, as seen in 3-(3-fluoro-4-iodophenyl)-1,3-oxazolidin-2-one derivatives .

Q. How does the iodine atom in this compound enable its use in click chemistry compared to azide-containing analogs?

While azide groups (e.g., in (5R)-5-(azidomethyl)-1,3-oxazolidin-2-one) are standard for copper-catalyzed azide-alkyne cycloaddition (CuAAC), the iodoacetyl group facilitates iodo-alkyne click chemistry under metal-free conditions. This avoids copper-induced toxicity in biological systems but requires precise pH control (7.4–8.5) and thiol-containing catalysts .

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